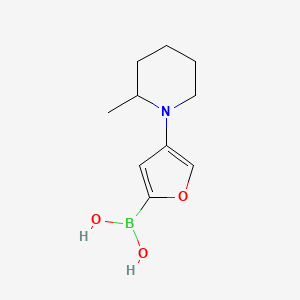
(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile is a chemical compound characterized by the presence of a hydroxyl group, a tetrahydrofuran ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile typically involves the reaction of azolylacetonitriles with γ-chlorobutyryl chlorides. This reaction leads to the formation of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, which can be further processed to obtain the desired compound . The reaction conditions often include the use of high-boiling organic solvents and bases such as triethylamine (Et3N) or potassium carbonate (K2CO3) to facilitate the intramolecular alkylation and cyclization processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles
- Pyrrolidine derivatives
- Tetrahydrofuran-2-ylidene compounds
Uniqueness
(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile is unique due to its combination of a hydroxyl group, a tetrahydrofuran ring, and an acrylonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(Z)-3-hydroxy-3-(oxolan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H9NO2/c8-4-3-6(9)7-2-1-5-10-7/h3,7,9H,1-2,5H2/b6-3- |
InChI Key |
CARIDVVJLURONI-UTCJRWHESA-N |
Isomeric SMILES |
C1CC(OC1)/C(=C/C#N)/O |
Canonical SMILES |
C1CC(OC1)C(=CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13332510.png)
![6'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13332521.png)
![(2S)-2-[[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoic acid ethyl ester](/img/structure/B13332523.png)
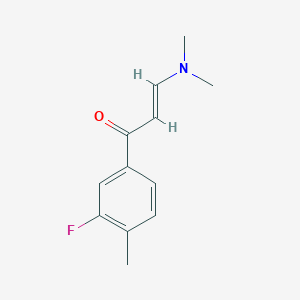
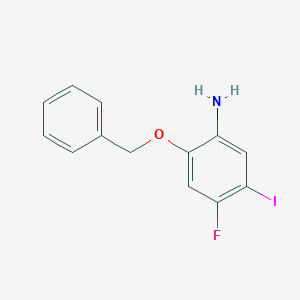
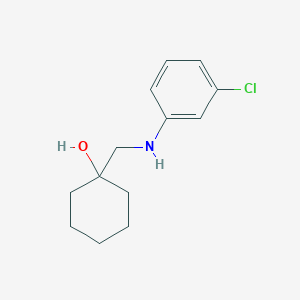
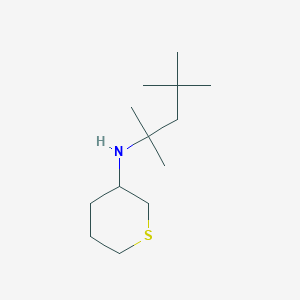
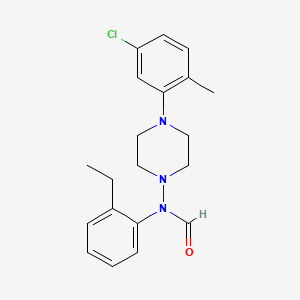
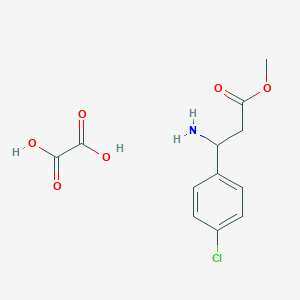
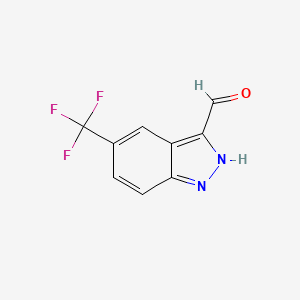
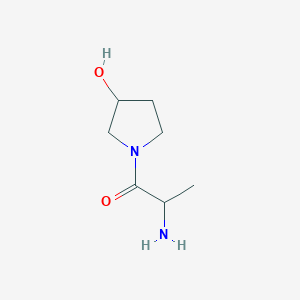

![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
